N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
N-{6-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzodioxole-methoxy group and an acetamide-linked quinazolinone moiety. The benzodioxole group may enhance metabolic stability, while the quinazolinone moiety is known for its kinase-inhibitory properties .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c28-20(9-27-12-25-16-4-2-1-3-15(16)22(27)29)26-19-8-21(24-11-23-19)30-10-14-5-6-17-18(7-14)32-13-31-17/h1-8,11-12H,9-10,13H2,(H,23,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHOVRBZAQIXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules reported in the literature. Below is a detailed comparison based on synthesis, substituent effects, and inferred biological relevance:
Pyrimidine-Based Acetamides with Heterocyclic Substituents
- Compound Class: N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l from ) Structural Similarity: Both feature a pyrimidine/heterocyclic core and an acetamide linkage. However, the comparator compounds replace the quinazolinone with a thiazolidinone and a coumarin derivative. Synthesis: Prepared via refluxing hydrazides with mercaptoacetic acid in 1,4-dioxane using ZnCl₂ catalysis . Key Differences: The coumarin-thiazolidinone hybrid in 3a-l may confer distinct solubility and target selectivity compared to the quinazolinone-benzodioxole system.
Benzo[b][1,4]Oxazin-3(4H)-one Derivatives
- Compound Class: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c from ) Structural Similarity: Shares a pyrimidine-heterocycle linkage but replaces the acetamide-quinazolinone with a benzooxazinone ring. Synthesis: Formed via Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with benzooxazinone precursors in dry DMF . Key Differences: The benzooxazinone moiety may influence electronic properties and binding affinity compared to the quinazolinone-acetamide system.
Thiazolidinedione-Benzamide Hybrids
- Compound Class: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () Structural Similarity: Both contain acetamide/benzamide linkages but differ in core heterocycles (thiazolidinedione vs. quinazolinone). Synthesis: Utilizes carbodiimide coupling in DMF with triethylamine . Key Differences: Thiazolidinediones are associated with PPAR-γ modulation, whereas quinazolinones often target kinases or topoisomerases.
Research Findings and Inferences
- Synthetic Flexibility: The target compound’s benzodioxole and quinazolinone groups suggest compatibility with coupling strategies similar to those in and , though solvent and catalyst choices (e.g., DMF vs. dioxane) may vary .
- Metabolic Stability : The benzodioxole group, as seen in other drug candidates, likely improves metabolic stability compared to simpler phenyl or coumarin substituents .
- Target Selectivity: Quinazolinones are known for kinase inhibition (e.g., EGFR), whereas thiazolidinones () and benzooxazinones () may prioritize anti-inflammatory or antimicrobial pathways .
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